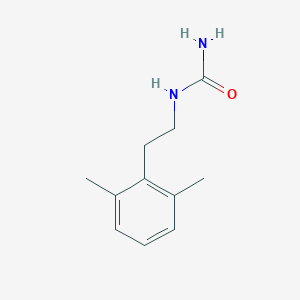

2,6-Dimethylphenethylurea

Description

2,6-Dimethylphenethylurea is a urea derivative characterized by a phenethyl group (C₆H₅CH₂CH₂–) attached to the urea moiety, with methyl substituents at the 2 and 6 positions of the aromatic ring. Urea derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

The methyl groups on the aromatic ring likely enhance steric hindrance and electron-donating effects, influencing solubility, thermal stability, and intermolecular interactions. Quantum chemical studies on related compounds (e.g., 2,6-bis(bromomethyl)pyridine) highlight the role of substituents in modulating electronic properties, which can be extrapolated to understand this compound’s behavior .

Properties

CAS No. |

17291-84-8 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(2,6-dimethylphenyl)ethylurea |

InChI |

InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)10(8)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |

InChI Key |

PIMJYOORDYDRBD-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)CCNC(=O)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCNC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2,6-dimethylphenethylurea with structurally analogous urea derivatives, focusing on molecular weight, substituents, and key properties inferred from experimental and computational studies.

Spectroscopic and Electronic Features

- Infrared (IR) Spectroscopy : Methyl and urea groups exhibit distinct vibrational modes. For example, methyl C–H stretches appear near 2850–2960 cm⁻¹, while urea N–H and C=O stretches are observed at ~3300 cm⁻¹ and ~1650 cm⁻¹, respectively. DFT studies on 2,6-bis(bromomethyl)pyridine show that electron-withdrawing substituents shift vibrational frequencies, suggesting that 2,6-dimethyl groups may similarly alter IR profiles .

- UV-vis Spectroscopy : Aromatic substituents influence π→π* transitions. Compounds with methyl groups (e.g., 2,6-dimethylphenylurea) may exhibit blue shifts compared to unsubstituted analogs due to hyperconjugative effects .

Solubility and Reactivity

- Solubility: Alkyl chains (e.g., dibutyl in CAS 86781-21-7) enhance lipophilicity, reducing water solubility.

- Reactivity : Steric hindrance from 2,6-dimethyl groups may slow nucleophilic attacks on the urea moiety compared to less hindered analogs (e.g., 2,4-dimethyl derivatives) .

Research Findings and Implications

- Thermodynamic Stability : DFT studies on 2,6-bis(bromomethyl)pyridine reveal that methyl substituents lower energy gaps (e.g., HOMO-LUMO) by ~0.5 eV compared to unsubstituted analogs, suggesting improved charge transfer capabilities in this compound .

- Crystallinity : Symmetric substitution (e.g., 2,6-dimethylphenyl groups) promotes crystalline packing, as seen in 1,1-dibenzyl-3-(2,6-diethylphenyl)urea, whereas asymmetric analogs (e.g., 2,4-dimethylphenyl) form amorphous solids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.